molecular formula C9H12BrN3O4 B8609198 5'-Amino-5-bromo-2',5'-dideoxyuridine CAS No. 58349-32-9

5'-Amino-5-bromo-2',5'-dideoxyuridine

Cat. No.: B8609198
CAS No.: 58349-32-9
M. Wt: 306.11 g/mol
InChI Key: FSXMGFDJECXVNY-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-Amino-5-bromo-2',5'-dideoxyuridine is a synthetic nucleoside analog that has been investigated for its potential biological activities. This compound is a 5-halo-5'-amino analogue of deoxyribopyrimidine nucleoside, a class of molecules known for being synthesized and evaluated for their biological activity in scientific studies . As a nucleoside analog, its primary research value lies in its capacity to be incorporated into DNA, which can interfere with DNA synthesis and function. This mechanism is shared with related compounds, such as 5-Bromo-2'-deoxyuridine (BrdU), which is recognized as a genotoxic agent that causes DNA damage and can activate DNA damage signaling pathways, leading to cell cycle arrest and a senescence-like phenotype in certain cancer cell lines . Researchers may explore this compound for its potential antiviral properties. Related brominated nucleoside analogs, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), have demonstrated potent and selective activity against viruses like herpes simplex virus type 1 (HSV-1) by inhibiting viral DNA synthesis and altering the synthesis of viral proteins . The structural features of this compound make it a candidate for further investigation in similar antiviral contexts. This product is strictly for research applications and is not intended for diagnostic or therapeutic use. Handling Note: Researchers should be aware that incorporating halogenated nucleoside analogs like BrdU into cellular DNA can have significant effects on cell cycle progression and may induce DNA damage responses and apoptosis, which should be considered in the design and interpretation of experiments .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58349-32-9

Molecular Formula

C9H12BrN3O4

Molecular Weight

306.11 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-bromopyrimidine-2,4-dione

InChI

InChI=1S/C9H12BrN3O4/c10-4-3-13(9(16)12-8(4)15)7-1-5(14)6(2-11)17-7/h3,5-7,14H,1-2,11H2,(H,12,15,16)/t5-,6+,7+/m0/s1

InChI Key

FSXMGFDJECXVNY-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CN)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CN)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 5 Amino 5 Bromo 2 ,5 Dideoxyuridine

Established Synthetic Pathways for 5'-Amino-5-bromo-2',5'-dideoxyuridine

The construction of this compound is typically approached through multi-step synthetic sequences. The most established routes involve the sequential introduction of the bromo and amino functionalities. Generally, this is achieved by starting with a pre-brominated nucleoside and subsequently modifying the 5'-position, or by installing the 5'-amino group first, followed by halogenation of the pyrimidine (B1678525) ring.

Strategies Involving 5'-Azido Precursors for this compound Synthesis

A robust and widely adopted method for introducing a 5'-amino group into a nucleoside is through the reduction of a 5'-azido intermediate. This pathway is advantageous due to the stability of the azide (B81097) group to various reaction conditions and the high efficiency of its reduction to the corresponding amine. The synthesis of the target compound via this route logically starts with the commercially available 5-bromo-2'-deoxyuridine (B1667946).

The general synthetic sequence is as follows:

Activation of the 5'-Hydroxyl Group: The primary 5'-hydroxyl group of 5-bromo-2'-deoxyuridine is first converted into a good leaving group. A common method is tosylation, reacting the nucleoside with p-toluenesulfonyl chloride (TsCl) in a suitable base like pyridine. nih.govresearchgate.net This reaction forms the 5'-O-tosyl-5-bromo-2'-deoxyuridine intermediate.

Nucleophilic Substitution with Azide: The activated tosylate is then displaced by an azide ion. This is typically achieved by reacting the 5'-O-tosyl intermediate with an azide salt, such as sodium azide (NaN₃) or lithium azide, in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govresearchgate.net This Sₙ2 reaction proceeds to form the key intermediate, 5'-azido-5-bromo-2',5'-dideoxyuridine.

Reduction of the 5'-Azido Group: The final step is the reduction of the 5'-azido group to the desired 5'-primary amine. Several methods are effective for this transformation:

Staudinger Reaction: This reaction involves treating the 5'-azido compound with a phosphine, typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate, which is then hydrolyzed to yield the primary amine. nih.gov

Catalytic Hydrogenation: Another common method is the hydrogenation of the azide using a catalyst such as palladium on charcoal (Pd/C) under a hydrogen atmosphere. nih.gov

This multi-step pathway, starting from 5-bromo-2'-deoxyuridine, represents a reliable and well-documented strategy for accessing this compound.

Halogenation of 5'-Amino-2',5'-dideoxyuridine (B8528164) Derivatives for this compound Formation

An alternative synthetic approach involves introducing the bromine atom onto the uracil (B121893) ring after the 5'-amino group is already in place. This route would begin with the synthesis of 5'-amino-2',5'-dideoxyuridine, which can be prepared from 2'-deoxyuridine (B118206) using the same azido-intermediate strategy described above (tosylation, azidation, reduction). nih.gov

Once 5'-amino-2',5'-dideoxyuridine is obtained, the subsequent step is the electrophilic bromination of the C5 position of the uracil ring. Common brominating agents for uridine (B1682114) derivatives include N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent.

Challenges and Refinements in this compound Synthesis

The synthesis of this compound is not without its difficulties. Several challenges can arise during the synthetic sequence, prompting refinements to improve efficiency and yield.

One significant challenge lies in the activation of the 5'-hydroxyl group. The tosylation reaction, if not carefully controlled, can lead to the formation of undesired side products, such as ditosylated nucleosides where the 3'-hydroxyl group also reacts, complicating the purification process. nih.gov

The conversion of the 5'-hydroxyl to the 5'-azide has also been a focus of refinement. Traditional multi-step methods can be cumbersome. To address this, one-pot procedures have been developed that convert the 5'-hydroxyl group directly to the 5'-azide without isolating intermediates. mdpi.com For instance, an Appel-type reaction using triphenylphosphine (PPh₃) and a halogen source like carbon tetrabromide (CBr₄) in the presence of sodium azide can achieve this transformation in a single step. mdpi.com This refinement offers a more tractable and efficient alternative to methods like the Mitsunobu reaction. mdpi.com

A further challenge can emerge during the Staudinger reduction of the 5'-azido group. Using an excess of triphenylphosphine can lead to difficulties in extracting the final product and may result in a mixture of products. mdpi.com Careful control of the stoichiometry is therefore crucial for a clean reaction and straightforward purification. Older methods for synthesizing related azido-nucleosides have been described as inefficient and tedious, highlighting the value of these modern, streamlined approaches. nih.gov

Synthetic StepChallengeRefinement/Solution
5'-Hydroxyl Activation (e.g., Tosylation)Formation of di-substituted byproducts; difficult purification. nih.govCareful control of reaction conditions and stoichiometry; use of protecting groups for the 3'-hydroxyl.
5'-Hydroxyl to 5'-Azide ConversionMultiple steps, cumbersome procedures (e.g., Mitsunobu reaction). mdpi.comDevelopment of one-pot synthesis methods (e.g., Appel-type reaction with NaN₃). mdpi.com
5'-Azide Reduction (Staudinger Reaction)Excess PPh₃ can lead to product mixtures and difficult purification. mdpi.comPrecise control of reagent stoichiometry; use of alternative reduction methods like catalytic hydrogenation. nih.gov
Direct Bromination of 5'-Amino PrecursorInterference from the reactive 5'-amino group.Implementation of amino group protection/deprotection steps.

Exploration of Chemical Modifications and Prodrug Strategies for this compound Analogues

The structure of this compound possesses two key functional groups that are amenable to further chemical modification: the 5-bromo substituent on the uracil ring and the 5'-amino group on the sugar moiety. These sites allow for the creation of diverse analogues and prodrugs with potentially improved pharmacological properties.

The bromine atom at the C5 position is a versatile chemical handle. It can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille couplings), enabling the introduction of a wide range of substituents, such as alkyl, aryl, or alkynyl groups. This allows for extensive structure-activity relationship (SAR) studies.

The 5'-amino group offers a site for derivatization through reactions characteristic of primary amines, most notably the formation of amides, sulfonamides, or carbamates. This functional group is particularly important for prodrug strategies. Nucleoside analogues often suffer from poor membrane permeability and metabolic instability. Converting the parent drug into a prodrug can overcome these limitations. For instance, creating an amino acid conjugate at the 5'-amino position could potentially improve cellular uptake via amino acid transporters.

Biological Activities and Antiviral Efficacy of 5 Amino 5 Bromo 2 ,5 Dideoxyuridine

Antiviral Spectrum and Potency against Viral Pathogens

Research into 5'-Amino-5-bromo-2',5'-dideoxyuridine has primarily centered on its activity against herpes simplex virus (HSV). The structural modifications of this compound, when compared to natural nucleosides, allow it to interfere with viral replication processes.

Efficacy against Herpes Simplex Virus Replication

This compound has been identified as an inhibitor of herpes simplex virus replication. nih.gov Studies have demonstrated that this compound, along with its chloro and iodo analogs, possesses antiviral activity against HSV. nih.gov The mechanism of action is believed to involve the selective phosphorylation of the compound by a virus-induced thymidine (B127349) kinase, which is more efficient than the phosphorylation by host cell enzymes. This selective action leads to the inhibition of viral DNA synthesis.

Comparative Antiviral Activity of 5'-amino-5-iodo-2',5'-dideoxyuridine (AIdUrd) against Herpes Simplex Virus Type 1
CompoundRelative Potency Compared to 5-iodo-2'-deoxyuridineBasis of Comparison
5'-amino-5-iodo-2',5'-dideoxyuridine (AIdUrd)Requires ~100x higher concentration for similar activityInhibition of HSV-1 Replication
5'-amino-5-iodo-2',5'-dideoxyuridine (AIdUrd)Similar inhibitory effectsPercent substitution for thymidine in viral DNA

Modulation of Latent Herpes Simplex Virus Reactivation In Vitro

A significant aspect of herpes simplex virus infection is its ability to establish a latent state in the nervous system, from which it can reactivate. Studies on the closely related compound, 5'-amino-5-iodo-2',5'-dideoxyuridine (AIdUrd), have shown that it can block the reactivation of latent ganglionic herpes simplex virus in an in vitro setting. This suggests a potential role for such compounds in managing the recurrent nature of HSV infections. While AIdUrd was effective in preventing reactivation, it did not inhibit the multiplication of the virus once it had reactivated.

Cellular Specificity and Differential Biological Responses

A crucial characteristic of any potential antiviral agent is its selectivity for virus-infected cells over healthy host cells. This selectivity minimizes potential side effects and enhances the therapeutic window of the compound.

Absence of Inhibitory Effects on Non-Infected Mammalian Cell Lines (e.g., Sarcoma 180, Vero Cells)

Research has indicated that this compound and its related 5'-amino analogs exhibit a favorable profile in terms of cellular specificity. nih.gov Specifically, these compounds have been shown to have no inhibitory activity against the growth of non-infected mammalian cell lines, including Sarcoma 180 (a murine cell line) and Vero cells (a monkey kidney cell line), in culture. nih.gov This lack of toxicity in uninfected cells is a key feature, suggesting that the compound's antiviral action is highly dependent on virus-specific enzymatic activity, which is absent in healthy host cells.

Cytotoxicity of 5'-Amino-Substituted 2',5'-Dideoxyuridines in Non-Infected Mammalian Cell Lines
CompoundCell LineInhibitory Activity
This compoundSarcoma 180 (murine)None observed
This compoundVero (monkey)None observed
5'-Amino-5-chloro-2',5'-dideoxyuridineSarcoma 180 (murine)None observed
5'-Amino-5-chloro-2',5'-dideoxyuridineVero (monkey)None observed
5'-Amino-5-iodo-2',5'-dideoxyuridineSarcoma 180 (murine)None observed
5'-Amino-5-iodo-2',5'-dideoxyuridineVero (monkey)None observed

Mechanistic Insights into the Biological Action of 5 Amino 5 Bromo 2 ,5 Dideoxyuridine

Interactions with Viral and Cellular Enzymes

The cornerstone of 5'-Amino-5-bromo-2',5'-dideoxyuridine's selective antiviral activity lies in its differential interaction with viral and cellular enzymes, most critically, thymidine (B127349) kinase.

In uninfected cells, ABrU is a poor substrate for cellular thymidine kinase. This lack of phosphorylation prevents its activation and subsequent incorporation into the host cell's DNA, thus accounting for its low cytotoxicity.

Conversely, in cells infected with Herpes Simplex Virus, the virus-encoded thymidine kinase exhibits a broad substrate specificity and readily recognizes ABrU. This viral enzyme efficiently catalyzes the phosphorylation of ABrU. Extensive research on the closely related analog, 5-iodo-5'-amino-2',5'-dideoxyuridine (AIdUrd), has shown that the HSV-1 encoded thymidine kinase converts it into a 5'-diphosphate derivative. It is highly probable that ABrU undergoes a similar phosphorylation cascade within HSV-infected cells, being converted first to the monophosphate and subsequently to the diphosphate (B83284) and triphosphate forms. This selective phosphorylation is the pivotal step that confines the drug's activity to infected cells.

Studies with AIdUrd have demonstrated that it acts as a competitive inhibitor of the phosphorylation of natural nucleosides like thymidine and deoxycytidine by the viral thymidine kinase. This competition for the enzyme's active site further contributes to the disruption of normal viral DNA precursor synthesis.

EnzymeSourceInteraction with 5'-Amino-Substituted AnalogsConsequence
Thymidine Kinase Herpes Simplex Virus (HSV)Serves as a substrate for phosphorylation.Activation of the drug specifically in infected cells.
Thymidine Kinase Uninfected Host CellsPoor substrate; minimal to no phosphorylation.Low toxicity to healthy cells.
DNA Polymerase Herpes Simplex Virus (HSV)The triphosphate form of the analog is incorporated into the growing DNA chain.Inhibition of viral DNA replication and introduction of structural instability.
DNA Polymerase Host CellsThe triphosphate form of the analog is a poor inhibitor.Minimal effect on host cell DNA synthesis.

This table is generated based on findings from closely related 5'-amino-substituted nucleoside analogs.

Molecular Pathways Targeted by this compound

The primary molecular pathway targeted by this compound is the viral DNA synthesis pathway. By acting as a fraudulent nucleoside, it effectively hijacks this pathway to exert its antiviral effect.

The mechanism unfolds in a series of steps:

Selective Activation: As previously mentioned, ABrU is converted to its triphosphate derivative, ABrUTP, by viral and subsequently cellular kinases within the infected cell.

Inhibition of Viral DNA Polymerase: ABrUTP can then act as a competitive inhibitor of the viral DNA polymerase with respect to the natural substrate, deoxythymidine triphosphate (dTTP).

Incorporation into Viral DNA: The viral DNA polymerase incorporates the ABrU monophosphate into the nascent viral DNA strand in place of thymidine.

The incorporation of ABrU is a critical event. The presence of the 5'-amino group, which forms a phosphoramidate (B1195095) bond instead of the standard phosphodiester bond within the DNA backbone, introduces a point of significant instability. Research on the iodo-analog, AIdUrd, has shown that the phosphoramidate linkage is notably labile, particularly under acidic conditions.

Influence on Nucleic Acid Synthesis and Processing in Infected Cells

The incorporation of this compound into the viral genome has profound consequences on the synthesis and integrity of viral nucleic acids.

Inhibition of DNA Elongation and Induction of Strand Breaks: The primary effect is the disruption of viral DNA replication. The altered chemical nature of the phosphoramidate bond can impede the processive action of DNA polymerase, potentially leading to premature chain termination.

More significantly, the instability of the phosphoramidate bond leads to the spontaneous cleavage of the DNA backbone. Studies with the iodo-analog have demonstrated that its incorporation results in both single- and double-stranded breaks in the viral DNA. This fragmentation of the viral genome is a potent mechanism for inactivating the virus, as it prevents the replication of intact, functional viral DNA and the transcription of viral genes necessary for the production of new virions.

Selective Inhibition of Viral DNA Synthesis: A key feature of ABrU and its analogs is the selective inhibition of viral DNA synthesis. At concentrations that effectively block viral replication, there is little to no effect on the synthesis of host cell DNA. This selectivity is a direct consequence of the specific phosphorylation by the viral thymidine kinase. In uninfected cells, the absence of the activated triphosphate form of the drug means that cellular DNA polymerases are not exposed to this inhibitor, and host DNA replication proceeds normally.

ParameterEffect of this compoundUnderlying Mechanism
Viral DNA Synthesis Potent InhibitionCompetitive inhibition of viral DNA polymerase and incorporation into viral DNA.
Host Cell DNA Synthesis Minimal to No InhibitionLack of phosphorylation in uninfected cells prevents the formation of the active triphosphate inhibitor.
Viral DNA Integrity Compromised (Strand Breaks)The incorporated phosphoramidate bond is unstable, leading to cleavage of the DNA backbone.
Host Cell DNA Integrity UnaffectedThe compound is not incorporated into the host cell DNA.

This table's data is extrapolated from research on closely related 5'-amino-substituted nucleoside analogs.

Advanced Characterization and Theoretical Investigations of 5 Amino 5 Bromo 2 ,5 Dideoxyuridine

Spectroscopic Approaches for Structural and Electronic Characterization

Spectroscopic techniques are indispensable for the detailed characterization of novel nucleoside analogues like 5'-Amino-5-bromo-2',5'-dideoxyuridine. These methods provide critical insights into the molecule's structural arrangement, vibrational modes, and electronic properties, which are fundamental to understanding its chemical behavior and potential biological interactions.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for obtaining a unique molecular fingerprint of a compound based on the vibrations of its constituent chemical bonds. arxiv.org For this compound, these spectra would reveal characteristic bands corresponding to its distinct functional groups: the brominated uracil (B121893) ring, the dideoxyribose sugar, and the 5'-amino group. austinpublishinggroup.com

Analysis of the spectra would focus on identifying key vibrational modes. The amino (NH2) group at the 5' position is expected to exhibit characteristic stretching and bending vibrations. Based on studies of similar compounds like 5-aminouracil, the antisymmetric and symmetric NH2 stretching modes are anticipated at approximately 3380 cm⁻¹ and 3290 cm⁻¹, respectively. nih.gov The C-Br stretching vibration, a key feature of the molecule, is typically observed in the 600-700 cm⁻¹ region. ijtsrd.com

Other significant peaks would include the C=O stretching vibrations of the uracil ring, typically found in the 1600–1700 cm⁻¹ range, and various C-N, C-C, and C-O stretching and bending modes from the sugar-base framework. austinpublishinggroup.comnih.gov By comparing the experimental spectra of this compound with theoretical frequencies calculated via computational methods, a detailed and consistent assignment of all vibrational modes can be achieved. nih.govnih.gov This detailed vibrational profile is crucial for structural confirmation and for studying intermolecular interactions, such as hydrogen bonding.

Table 1: Expected Characteristic Vibrational Frequencies for this compound This table is predictive and based on data from analogous compounds.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Spectroscopy Technique Reference
Antisymmetric NH₂ Stretch 5'-Amino ~3380 FT-IR, Raman nih.gov
Symmetric NH₂ Stretch 5'-Amino ~3290 FT-IR, Raman nih.gov
C=O Stretch Uracil Ring 1600 - 1700 FT-IR, Raman nih.gov
NH₂ Scissoring 5'-Amino 1600 - 1700 FT-IR nih.gov
C-Br Stretch Bromouracil Ring 600 - 700 FT-IR, Raman ijtsrd.com
Sugar-Phosphate Backbone Dideoxyribose 1000 - 1250 FT-IR austinpublishinggroup.com

The electronic properties of this compound are dominated by the 5-bromouracil (B15302) chromophore. Understanding its response to UV radiation is critical, particularly for applications where photostability or photosensitization is relevant. The absorption of UV light promotes the molecule from its ground electronic state (S₀) to an excited state. libretexts.org For pyrimidine (B1678525) bases, the primary electronic transitions are π → π* and n → π*. libretexts.orgufg.br

Studies on the closely related 5-bromo-2'-deoxyuridine (B1667946) (BrdU) using femtosecond time-resolved photoelectron spectroscopy have provided profound insights into its excited-state dynamics. nih.govchemrxiv.org Upon excitation with UV photons (e.g., 4.66 eV), the molecule is promoted to the bright ¹ππ* state. nih.govchemrxiv.org This state undergoes rapid, ultrafast relaxation, decaying within hundreds of femtoseconds. chemrxiv.orgresearchgate.net Computational and experimental results suggest that this decay proceeds through a conical intersection to a lower-lying, repulsive ¹πσ* state. chemrxiv.orgresearchgate.net

While population of the ¹πσ* state can lead to C-Br bond dissociation, studies in aqueous solution show a very low quantum yield for this process, suggesting that solvent caging effects may promote internal conversion back to the ground state. nih.gov The primary relaxation mechanism is therefore a highly efficient non-radiative decay pathway that dissipates the electronic energy as heat, returning the molecule to its ground state within a few picoseconds. nih.govrsc.org The 5'-amino group, being electronically isolated from the π-system of the uracil ring, is not expected to significantly alter these core photophysical processes. rsc.org

Computational Chemistry and Molecular Modeling Studies

Theoretical and computational methods provide a powerful complement to experimental techniques, offering atomic-level detail on the structure, properties, and interactions of this compound that can be difficult to access experimentally. chemrxiv.orgresearchgate.net

Quantum chemical calculations, particularly those employing density functional theory (DFT), are essential for exploring the conformational landscape and intrinsic molecular properties of nucleoside analogues. chemrxiv.orgacs.org For this compound, key conformational parameters include the sugar pucker of the dideoxyribose ring (favoring C2'-endo, or South, conformations in deoxyribonucleosides), the torsion angle around the glycosidic bond (defining syn vs. anti orientation of the base relative to the sugar), and the orientation of the 5'-aminomethyl group. nih.govnih.gov

By performing geometry optimizations and frequency calculations on various possible conformers, their relative stabilities (Gibbs free energies) can be determined, predicting the dominant structures at a given temperature. acs.orgnih.gov These calculations also yield a wealth of information on molecular properties. chemrxiv.org For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, identifying regions prone to electrophilic or nucleophilic attack. Other calculated descriptors include the dipole moment, atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. researchgate.net

Table 2: Representative Molecular Properties of Nucleoside Analogues Amenable to Quantum Chemical Calculation This table illustrates the types of data obtained from computational analysis.

Property Description Significance Computational Method Reference
Relative Energy (ΔG) Gibbs free energy difference between conformers Predicts the most stable 3D structures (e.g., syn vs. anti) DFT (B3LYP), MP2 acs.orgnih.gov
Sugar Pucker Conformation of the furanose ring (e.g., C2'-endo) Influences DNA/RNA helix geometry and protein recognition DFT nih.gov
Dipole Moment Measure of molecular polarity Governs solubility and non-covalent interactions DFT, Semi-empirical researchgate.net
HOMO-LUMO Gap Energy difference between frontier molecular orbitals Relates to chemical reactivity and electronic excitation energy DFT chemrxiv.org
Electrostatic Potential 3D map of charge distribution Identifies sites for hydrogen bonding and electrostatic interactions DFT researchgate.net

To understand how this compound might interact with a biological target, such as an enzyme active site, in silico techniques like molecular docking and molecular dynamics (MD) simulations are employed. nih.gov These methods computationally predict the preferred binding pose and estimate the strength of the interaction.

Molecular docking algorithms would be used to place the molecule into the binding pocket of a target protein. The program samples numerous orientations and conformations of the ligand, scoring them based on a function that approximates binding free energy. This process identifies the most probable binding modes and key intermolecular interactions.

Following docking, MD simulations can be performed to provide a more dynamic and refined picture of the ligand-protein complex. nih.gov In an MD simulation, the movements of all atoms in the system are calculated over time by solving Newton's equations of motion, providing insight into the stability of the binding pose and the specific interactions that maintain it. researchgate.net Advanced free-energy calculation methods, such as λ-dynamics or free energy perturbation (FEP), can be applied to the simulation trajectories to yield more accurate predictions of the binding affinity (ΔΔGbind). nih.govbiorxiv.org These simulations can precisely characterize the network of hydrogen bonds, halogen bonds (involving the bromine atom), hydrophobic contacts, and electrostatic interactions between the compound and its target. nih.gov

Table 3: Common Intermolecular Interactions Analyzed via In Silico Modeling

Interaction Type Description Potential Groups Involved on Compound
Hydrogen Bond Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N) 5'-Amino group (donor), Uracil N-H (donor), Uracil C=O (acceptor)
Halogen Bond Non-covalent interaction involving the electrophilic region of the bromine atom C5-Bromine atom
Hydrophobic Contact Interaction between nonpolar groups, driven by the exclusion of water Uracil ring, parts of the deoxyribose sugar
Electrostatic Interaction Attraction or repulsion between charged or polar groups Partial positive/negative charges on atoms across the molecule
van der Waals Forces Weak, short-range attractions between fluctuating dipoles All atoms in the molecule

Future Directions and Translational Perspectives for 5 Amino 5 Bromo 2 ,5 Dideoxyuridine Research

Expansion of Antiviral Research to Diverse Pathogens

Initial studies have confirmed the activity of 5'-Amino-5-bromo-2',5'-dideoxyuridine against Herpes Simplex Virus (HSV). nih.gov However, the vast landscape of viral diseases necessitates a broader investigation into its antiviral spectrum. The structural similarities to other nucleoside analogs that have shown broad-spectrum activity suggest that its potential may extend to other viral families. numberanalytics.commdpi.com

Future research should systematically screen the compound against a diverse panel of viruses, prioritizing those of significant public health concern. This includes other DNA viruses, such as cytomegalovirus (CMV) and varicella-zoster virus (VZV), as well as a range of RNA viruses, including influenza viruses, coronaviruses (e.g., SARS-CoV-2), and flaviviruses (e.g., Dengue, Zika). numberanalytics.commdpi.comportlandpress.com Such screening efforts will identify new therapeutic opportunities and provide valuable data on the compound's mechanism of action across different viral replication strategies.

Table 1: Potential Viral Pathogens for Future Screening

Viral FamilySpecific Pathogens of InterestRationale for Screening
HerpesviridaeCytomegalovirus (CMV), Varicella-Zoster Virus (VZV), Epstein-Barr Virus (EBV)High structural and mechanistic similarity to HSV, a known target. nih.govportlandpress.com
FlaviviridaeDengue Virus, Zika Virus, West Nile VirusNucleoside analogs are a key class of inhibitors for flavivirus RNA-dependent RNA polymerase. mdpi.comnih.gov
CoronaviridaeSARS-CoV-2, MERS-CoVThe urgent need for new antiviral agents and the success of other nucleoside analogs like Remdesivir. numberanalytics.commdpi.com
OrthomyxoviridaeInfluenza A and B VirusesExploring alternative mechanisms of action against viral polymerases. mdpi.com

Development of Advanced Methodologies for Mechanistic Elucidation

A deep understanding of a drug's mechanism of action is crucial for its optimization and clinical translation. While it is likely that this compound acts by inhibiting viral DNA synthesis, the precise molecular interactions remain to be fully elucidated. nih.govnih.gov Modern analytical and computational techniques can provide unprecedented insight into these mechanisms. researchgate.net

Advanced methodologies that should be employed include:

Cryo-Electron Microscopy (Cryo-EM): To visualize the compound's triphosphate form in complex with viral polymerases at atomic resolution. This can reveal the structural basis for its inhibitory activity.

Molecular Dynamics (MD) Simulations: To model the dynamic interactions between the analog and its target enzyme, providing insights into binding affinity and the mechanism of chain termination. hkust.edu.hk

Enzyme Kinetics and Inhibition Assays: To precisely quantify the inhibitory potency (Ki) of the activated triphosphate form against purified viral and host cell polymerases, confirming target selectivity. portlandpress.com

Metabolomics: To trace the intracellular phosphorylation pathway of the compound and identify potential bottlenecks or alternative metabolic fates that could influence its efficacy.

These approaches will not only confirm the primary mechanism but may also uncover secondary targets or off-target effects, contributing to a comprehensive understanding of the compound's biological activity. nih.govresearchgate.net

Rational Design and Synthesis of Optimized this compound Analogues

Building upon the foundational structure of this compound, rational drug design offers a pathway to developing next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com Structure-activity relationship (SAR) studies are essential to guide the synthesis of new derivatives. biorxiv.org Modifications can be targeted to the three main components of the nucleoside: the nucleobase, the sugar moiety, and the 5' substituent.

Table 2: Strategies for Rational Analog Design

ComponentProposed ModificationRationale
Nucleobase Substitution of the 5-bromo group with other halogens (F, Cl) or small alkyl groups.To modulate electronic properties and steric interactions within the enzyme's active site, potentially enhancing binding affinity. biorxiv.org
Sugar Moiety Introduction of substituents at the 2' or 3' positions (e.g., fluorine, methyl). nih.govTo alter the sugar pucker conformation, influence polymerase binding, and potentially act as non-obligate chain terminators. nih.govresearchgate.net
5' Position Conversion of the 5'-amino group into various amides or carbamates.To create prodrugs that may improve cell permeability and metabolic stability, releasing the active amino form intracellularly. wgtn.ac.nz
Overall Scaffold Creation of carbocyclic or "flexible" nucleoside analogs ("fleximers"). nih.govbiorxiv.orgTo enhance metabolic stability by replacing the labile glycosidic bond and to explore novel conformational spaces for improved target engagement. nih.gov

Guided by molecular modeling and docking studies, these synthetic efforts can be prioritized to focus on compounds with the highest predicted activity and most favorable drug-like properties. mdpi.comrsc.org

Integration with Novel Drug Delivery Systems

The clinical success of nucleoside analogs is often hampered by challenges such as poor solubility, rapid metabolism, and inefficient transport into target cells. researchgate.netnih.gov Advanced drug delivery systems can overcome these limitations by protecting the drug from degradation, enhancing its bioavailability, and facilitating targeted delivery. nih.govscilit.com

Future research should explore the formulation of this compound and its optimized analogs within various nanocarriers:

Liposomes: These lipid-based vesicles can encapsulate hydrophilic or lipophilic drugs, improving circulation time and reducing systemic toxicity. nih.govresearchgate.net

Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to create nanoparticles for sustained drug release and targeted delivery. nih.govscilit.com

Nanogels: Crosslinked polymer networks that can be loaded with high concentrations of nucleoside analogs, offering stability and controlled release. nih.gov

Prodrug Approaches: A key strategy involves converting the nucleoside into a prodrug, such as a phosphoramidate (B1195095) (ProTide), which can bypass the often inefficient initial phosphorylation step required for activation. mdpi.comwgtn.ac.nz

These delivery systems can significantly improve the therapeutic index of the compound, allowing for greater efficacy at lower concentrations. nih.govresearchgate.net

Application of High-Throughput Screening and Artificial Intelligence in Compound Discovery

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against various viral targets in an automated fashion. patsnap.com This approach can be used to quickly assess the antiviral spectrum of this compound and its newly synthesized analogs against the diverse pathogens mentioned previously.

Artificial Intelligence (AI) and Machine Learning (ML): AI is revolutionizing drug discovery. ijpp.org.in ML models can be trained on existing data from HTS campaigns and SAR studies to predict the antiviral activity of virtual compounds before they are synthesized. newswise.compennwatch.org This in silico screening significantly reduces the time and cost associated with identifying promising lead candidates. oxfordglobal.compatsnap.com AI algorithms can analyze complex datasets to identify subtle structural features correlated with high potency, guiding the rational design of more effective analogs. pennwatch.org This synergy between AI-driven prediction and experimental validation represents a powerful paradigm for accelerating the development of new antiviral therapies. newswise.com

By embracing these future directions, the scientific community can build upon the initial promise of this compound, paving the way for the development of a new generation of potent and selective antiviral agents.

Q & A

Q. What are the recommended storage conditions for 5'-Amino-5-bromo-2',5'-dideoxyuridine to ensure stability?

To maintain stability, store the compound in an inert atmosphere (e.g., argon or nitrogen) at -10°C to minimize decomposition. Avoid exposure to moisture, light, and high temperatures, as these factors can degrade nucleoside analogs. Use airtight containers to prevent oxidation or hydrolysis. Stability under these conditions is inferred from analogous brominated deoxyuridine derivatives .

Q. How can researchers optimize the synthesis of this compound?

A three-step approach is recommended:

  • Bromination : Introduce bromine at the 5-position of the pyrimidine ring using controlled brominating agents (e.g., NBS or Br₂).
  • Diazotization and Coupling : Convert intermediates to diazonium salts for coupling reactions, ensuring pH and temperature control to avoid side products.
  • Purification : Employ column chromatography (e.g., silica gel with gradient elution) or recrystallization to isolate the final product. Optimize reaction stoichiometry and solvent systems (e.g., DMF/water) to improve yield (>70%) and purity (≥99%) .

Q. What analytical techniques are recommended for detecting this compound in biological matrices?

Use HPLC-UV (λ = 260–280 nm) or LC-MS/MS for quantification. For cellular uptake studies, pair with fluorescent labeling (e.g., Alexa Fluor® tags) or immunodetection (anti-BrdU antibodies, validated for cross-reactivity). Calibrate methods using spiked samples to account for matrix effects .

Q. What safety precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Containment : Handle in sealed systems to prevent dust formation.
  • Decontamination : Clean spills with ethanol/water mixtures. Dispose of waste via licensed hazardous chemical services .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Perform single-crystal X-ray diffraction (e.g., monoclinic P2₁/c system) to determine bond lengths, angles, and spatial arrangements. Use software like SHELX or OLEX2 for refinement. For example, a similar brominated spiroimidazopyridine derivative was resolved with a = 15.5482 Å, β = 101.856°, confirming steric effects of the bromo group .

Q. What methodologies assess the mutagenic potential of this compound in eukaryotic models?

  • Ames Test : Use Salmonella typhimurium strains (TA98/TA100) with metabolic activation (S9 mix).
  • Chromosomal Aberration Assay : Treat human lymphocytes or CHO cells, then score metaphase spreads for breaks or exchanges.
  • Comet Assay : Quantify DNA strand breaks in treated cells. Compare results to positive controls (e.g., ethyl methanesulfonate) and validate with dose-response curves .

Q. How should discrepancies in bioactivity data across experimental models be addressed?

Systematically evaluate variables:

  • Cell Type : Compare primary vs. immortalized cells (e.g., HeLa vs. HEK293).
  • Concentration Range : Test 0.1–100 µM to identify threshold effects.
  • Assay Conditions : Standardize incubation time, serum content, and detection methods. Use meta-analysis tools (e.g., RevMan) to statistically reconcile conflicting datasets .

Q. What computational approaches predict interactions with DNA polymerases?

  • Molecular Dynamics (MD) Simulations : Model the compound’s binding to polymerase active sites (e.g., Klenow fragment).
  • Docking Studies : Use AutoDock Vina to assess affinity for dNTP-binding pockets.
  • QM/MM Calculations : Evaluate electronic effects of the 5-bromo and 5'-amino groups on base-pairing fidelity. Validate with experimental kinetics (e.g., stopped-flow assays) .

Q. How does incorporation efficiency compare to other nucleotide analogs in replication studies?

Conduct competitive incorporation assays using:

  • Template-Primer Systems : Synthetic DNA templates with defined insertion sites.
  • Polymerase Kinetics : Measure kcatk_{cat} and KmK_m via radioactive (³²P) or fluorescence-based methods. BrdU (5-bromo-2'-deoxyuridine) shows ~90% incorporation efficiency in E. coli Pol I; the 5'-amino group may reduce efficiency due to steric hindrance or altered H-bonding .

Methodological Notes

  • Data Contradiction Analysis : Use orthogonal techniques (e.g., LC-MS + ELISA) to confirm results.
  • Experimental Design : Include negative controls (e.g., untreated cells) and replicate experiments (n ≥ 3) to ensure reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.